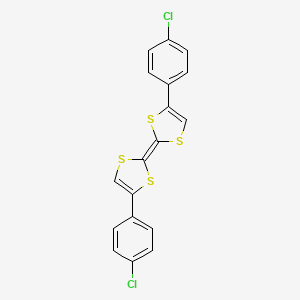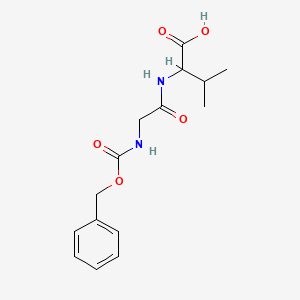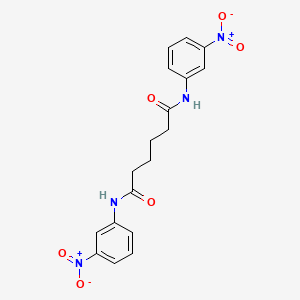
2-Phenyl-1,3-dithiane 1,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-dithiane 1,3-dioxide is an organic compound with the molecular formula C10H12O2S2 It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dithiane 1,3-dioxide typically involves the oxidation of 2-Phenyl-1,3-dithiane. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-dithiane 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted dithianes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-dithiane 1,3-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-dithiane 1,3-dioxide involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The sulfone groups can participate in various chemical reactions, facilitating the formation of new bonds. The molecular targets and pathways involved are typically related to its reactivity with nucleophiles and electrophiles in the reaction environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dithiane: The non-oxidized form, which is less reactive in certain types of reactions.
1,3-Dithiane: A simpler structure without the phenyl group, used as a protecting group for carbonyl compounds.
2-Phenyl-1,3-dithiolane: Similar structure but with different reactivity due to the presence of a dithiolane ring instead of a dithiane ring.
Uniqueness
2-Phenyl-1,3-dithiane 1,3-dioxide is unique due to the presence of sulfone groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
95530-97-5 |
|---|---|
Molekularformel |
C10H12O2S2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
2-phenyl-1,3-dithiane 1,3-dioxide |
InChI |
InChI=1S/C10H12O2S2/c11-13-7-4-8-14(12)10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI-Schlüssel |
AJALSSLXGSQSTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)C(S(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


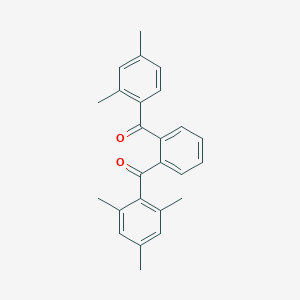
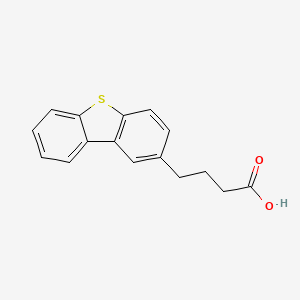

![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
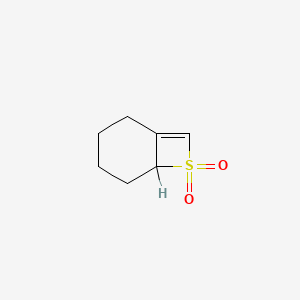
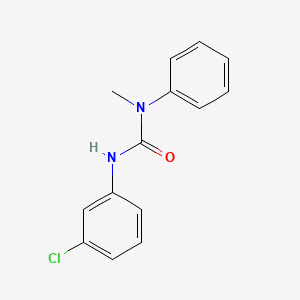
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
